(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
Benzothiazoles have a planar structure which allows for efficient π-π stacking interactions. This property is often exploited in the design of dyes and fluorescent materials .
Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles depend on their specific substituents. Generally, they are stable compounds with high melting points. They are also typically insoluble in water but soluble in organic solvents .
Scientific Research Applications
1. Anticancer Activity
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide has been studied for its potential in anticancer activities. For instance, Co(II) complexes of similar thiazole derivatives have been synthesized and shown to possess anticancer activity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
2. Antimicrobial and Antifungal Properties
This compound has also been explored for its antimicrobial and antifungal properties. Thiazole derivatives, including those closely related to this compound, have been tested and found to be effective against various bacterial and fungal species, suggesting potential therapeutic interventions for microbial diseases (Desai, Rajpara & Joshi, 2013).
3. Potential in Herbicide Development
Research has also explored the use of thiazole derivatives as herbicides. Novel classes of such compounds have shown strong phytotoxic effects on plant species like Arabidopsis thaliana, indicating their potential as effective synthetic herbicides (Araniti et al., 2014).
4. Neuropharmacology
In the field of neuropharmacology, thiazole derivatives have been identified as antagonists for certain neuroreceptors, demonstrating potential for the treatment of neurological disorders (Satoh et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-21-17-15(23-5-2)10-7-11-16(17)24-19(21)20-18(22)14-9-6-8-13(3)12-14/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAHJFYMSMXRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC(=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.